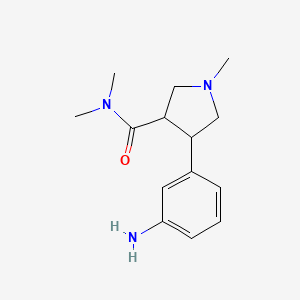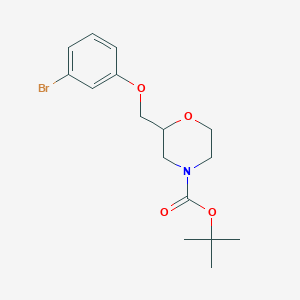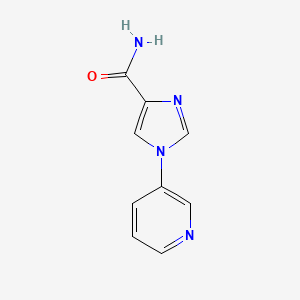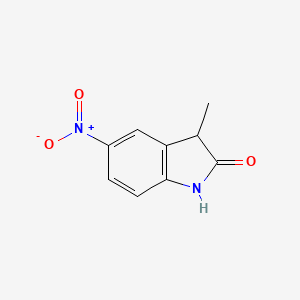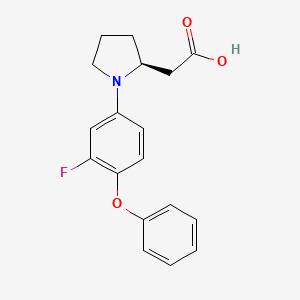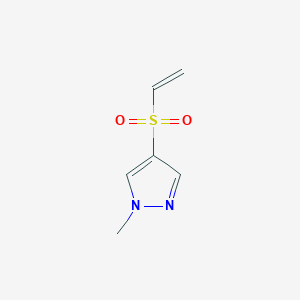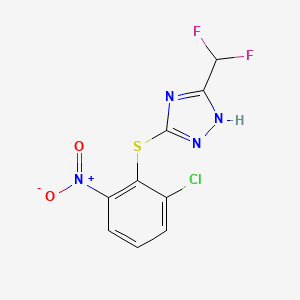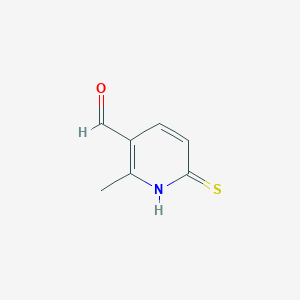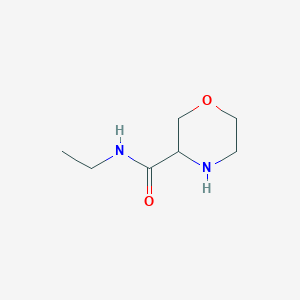
N-ethylmorpholine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethylmorpholine-3-carboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of an ethyl group attached to the nitrogen atom of the morpholine ring, with a carboxamide group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylmorpholine-3-carboxamide typically involves the reaction of morpholine with ethylamine and a carboxylating agent. One common method is the amidation of morpholine with ethylamine in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under mild to moderate temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and the removal of by-products, ensuring a steady production rate.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethylmorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-ethylmorpholine-3-amine.
Substitution: Various N-substituted morpholine-3-carboxamides.
Wissenschaftliche Forschungsanwendungen
N-ethylmorpholine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: this compound is used in the production of polymers and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-ethylmorpholine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The compound may also interact with proteins, modifying their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methylmorpholine-3-carboxamide
- N-propylmorpholine-3-carboxamide
- N-butylmorpholine-3-carboxamide
Uniqueness
N-ethylmorpholine-3-carboxamide is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H14N2O2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
N-ethylmorpholine-3-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-2-8-7(10)6-5-11-4-3-9-6/h6,9H,2-5H2,1H3,(H,8,10) |
InChI-Schlüssel |
YXPUXZPDWSEQPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1COCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




